REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH2:7][N:8]([CH3:12])[CH2:9][C:10]=2[CH:11]=1.S(=O)(=O)(O)O.[Br:18]Br.[OH-].[Na+]>C(O)(=O)C.O>[NH2:1][C:2]1[C:3]([Br:18])=[N:4][C:5]2[CH2:6][CH2:7][N:8]([CH3:12])[CH2:9][C:10]=2[CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
978 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=2CCN(CC2C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of approximately 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid which
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
gave the crude product as a pale yellow solid (444 mg)
|
Type
|
CONCENTRATION
|
Details
|
The above filtrate from the reaction mixture was concentrated by evaporation in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude brown solid which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel eluting with dichloromethane
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=2CCN(CC2C1)C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |